molecular formula C20H19FN4O3 B2935417 3-(3-((3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carbonyl)pyridine 1-oxide CAS No. 1704538-18-0

3-(3-((3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carbonyl)pyridine 1-oxide

Cat. No.: B2935417
CAS No.: 1704538-18-0
M. Wt: 382.395
InChI Key: DCAFQPFVYPPMOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “3-(3-((3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carbonyl)pyridine 1-oxide” is a heterocyclic molecule featuring a 1,2,4-oxadiazole core linked to a 2-fluorophenyl group, a piperidine ring, and a pyridine 1-oxide moiety. The oxadiazole ring is a five-membered aromatic system with two nitrogen and one oxygen atom, known for its metabolic stability and role as a bioisostere for ester or amide functionalities in medicinal chemistry . The 2-fluorophenyl substituent enhances lipophilicity and may improve binding affinity to biological targets through hydrophobic interactions or fluorine-specific effects like dipole interactions.

Properties

IUPAC Name

[3-[[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-1-yl]-(1-oxidopyridin-1-ium-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19FN4O3/c21-17-8-2-1-7-16(17)19-22-18(28-23-19)11-14-5-3-9-24(12-14)20(26)15-6-4-10-25(27)13-15/h1-2,4,6-8,10,13-14H,3,5,9,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCAFQPFVYPPMOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=C[N+](=CC=C2)[O-])CC3=NC(=NO3)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Structural Comparison

Feature Target Compound Compound (EP 4 374 877 A2) Compounds (e.g., Fipronil) Compounds (Sulfanyl Derivatives)
Core Structure 1,2,4-Oxadiazole, piperidine, pyridine 1-oxide Pyrido[1,2-b]pyridazine (fused bicyclic system) Pyrazole (e.g., fipronil, ethiprole) Pyrazole with sulfanyl groups
Fluorine Position 2-Fluorophenyl 3-Fluorophenyl Trifluoromethyl (e.g., fipronil) Chlorophenyl (e.g., in sulfanyl derivatives)
Key Functional Groups Oxadiazole, piperidine carbonyl, pyridine N-oxide Hydroxy, trifluoromethyl furan, benzyl Sulfinyl, trifluoromethyl, cyano Sulfanyl, chloro, aldehyde
Potential Bioactivity Likely CNS-targeted (inferred from piperidine) Anticancer or anti-inflammatory (patent context) Pesticidal (GABA receptor antagonism) Unclear (structural data only)

Physicochemical and Pharmacological Implications

Table 2: Inferred Properties Based on Structural Features

Property Target Compound Compound Compounds (e.g., Fipronil)
logP (Lipophilicity) Moderate (~3.0, fluorophenyl) High (~4.2, trifluoromethyl) High (~4.5, trifluoromethyl)
Solubility Moderate (pyridine N-oxide) Low (hydrophobic furan) Low (sulfinyl, cyano)
Metabolic Stability High (oxadiazole resistance) Moderate (hydroxy group) Variable (sulfinyl prone to reduction)
Target Selectivity Likely CNS receptors Enzymes (e.g., kinases) Insect GABA receptors
  • Fluorine Effects : The 2-fluorophenyl group in the target compound may provide better steric compatibility with hydrophobic binding pockets than the 3-fluorophenyl analog in .

Research Findings and Limitations

While direct pharmacological data for the target compound are absent in the provided evidence, structural analogs suggest:

  • Advantages: The pyridine 1-oxide group may improve aqueous solubility compared to non-oxidized pyridines, enhancing bioavailability .
  • Challenges : The piperidine ring’s basicity could lead to off-target interactions with ion channels or transporters, a common issue in CNS drug development.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.